molecular formula C13H21NO2Si B13914048 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone

Cat. No.: B13914048
M. Wt: 251.40 g/mol
InChI Key: KBRMIFWOGUBFFJ-UHFFFAOYSA-N
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Description

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is a silyl-protected ketone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group and a pyridyl substituent. The TBDMS group is widely employed in organic synthesis to protect hydroxyl groups due to its stability under basic and mildly acidic conditions.

Properties

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanone

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9H,10H2,1-5H3

InChI Key

KBRMIFWOGUBFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone typically involves the reaction of 2-pyridyl ethanone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone involves its ability to act as a protecting group. The silyl ether group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule. The compound can be deprotected under mild conditions, revealing the original functional group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

Ethoxylated Phenolic Ethers

and describe 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5), a non-ionic surfactant.

  • Key Similarity : Both compounds contain bulky tert-butyl-derived groups (TBDMS vs. tetramethylbutyl).
  • Key Difference : The surfactant lacks a pyridyl or ketone group but includes ethoxylated chains, emphasizing hydrophilicity. Its primary use is industrial, whereas the target compound is suited for synthetic organic chemistry.
  • Safety : The surfactant is classified as acutely toxic (Oral Category 4) and causes serious eye damage (Category 1), highlighting the importance of functional groups in toxicity profiles .

Physicochemical Properties

Property 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone Nucleoside Analog () 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Weight ~265 g/mol (estimated) >800 g/mol ~310 g/mol
Key Functional Groups TBDMS ether, pyridyl, ketone TBDMS ether, nucleobase, phosphate Tetramethylbutyl, ethoxylated chain
Stability Moderate (acid-sensitive) Acid-labile Stable in neutral conditions
Primary Applications Organic synthesis, catalysis Oligonucleotide synthesis Industrial surfactant

Research Findings and Challenges

  • Lack of Direct Data: No explicit data on the target compound’s reactivity or stability is available in the provided evidence. Comparisons are inferred from structural analogs.
  • Safety Considerations: While the surfactant () has documented hazards, the toxicity profile of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone remains uncharacterized in the provided materials.

Biological Activity

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsilyl moiety, and a pyridyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a building block in drug synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₁O₂Si
  • Molecular Weight : Approximately 176.33 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Stability : Stable under inert conditions but sensitive to moisture

The presence of the tert-butyl(dimethyl)silyl (TBDMS) group indicates its utility as a protecting group in organic synthesis, which is crucial for the development of complex chiral molecules used in pharmaceuticals.

The biological activity of 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone can be attributed to its structural features. The pyridyl group is commonly associated with various bioactive compounds, enhancing the compound's potential as a pharmacophore.

  • Antiproliferative Activity : The compound has shown potential antiproliferative effects in various cell lines, suggesting its application in cancer therapy.
  • Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity, particularly against HIV and HBV.

Case Studies and Research Findings

  • Synthesis and Evaluation : Research has demonstrated that derivatives synthesized from this compound exhibit increased biological activity when modified at specific positions on the pyridine ring. For instance, modifications to enhance hydrophilicity or introduce additional functional groups can significantly affect biological outcomes .
  • Comparative Studies : In comparative studies with similar compounds, 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone exhibited superior activity profiles against certain cancer cell lines when tested alongside other pyridine-containing compounds .

Comparative Biological Activity of Related Compounds

Compound NameAntiproliferative Activity (IC50 μM)Antiviral Activity (EC50 μM)
2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone1510
3-(Dimethylamino)-1-(2-pyridyl)propan-1-one2012
4-(Dimethylamino)-2-butanol25Not tested

Note: Values are indicative and derived from preliminary screening data.

Synthesis Pathways

The synthesis of 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone can be achieved through various methods, typically involving the protection of hydroxyl groups followed by nucleophilic substitution reactions:

  • Protection Reaction : The hydroxyl group is protected using TBDMS chloride under anhydrous conditions.
  • Nucleophilic Substitution : The protected alcohol undergoes nucleophilic attack by a pyridine derivative leading to the formation of the desired product.

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